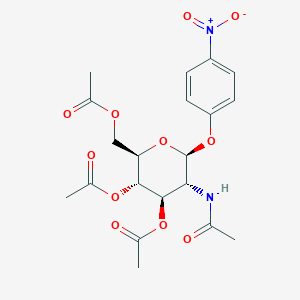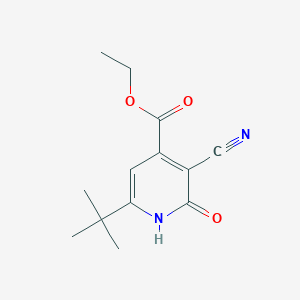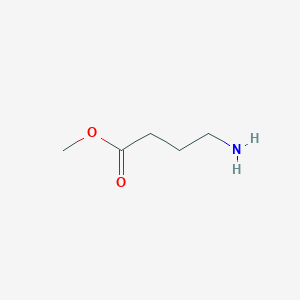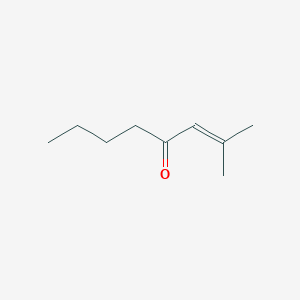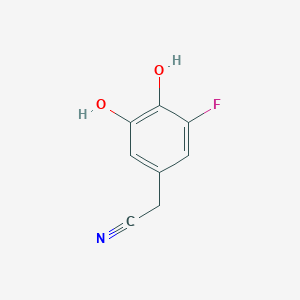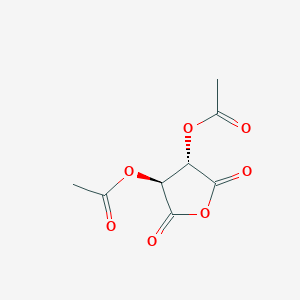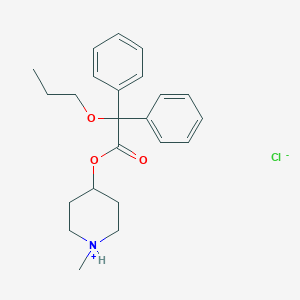
Propiverine hydrochloride
Descripción general
Descripción
Propiverine hydrochloride is a compound with neurotropic and musculotropic effects on the urinary bladder smooth muscle. It is used in treating overactive bladder symptoms in adults, children, and the elderly, demonstrating effectiveness and tolerability in European and Japanese studies. Notably, propiverine is well-tolerated compared to other treatments such as oxybutynin, especially in terms of dry mouth severity and frequency. Long-term tolerability has also been established through follow-up investigations and post-marketing surveillance (Madersbacher & Mürtz, 2001).
Synthesis Analysis
The synthesis of propiverine hydrochloride involves complex chemical processes aimed at achieving its unique molecular structure, which contributes to its pharmacological effects. However, specific details on the synthesis process are beyond the scope of the current scientific literature accessible for this summary.
Molecular Structure Analysis
Propiverine hydrochloride's molecular structure is key to its mechanism of action, involving neurotropic and musculotropic effects. This unique structure enables the modulation of bladder smooth muscle activity, though specific analyses of its molecular structure are not detailed in the available literature.
Chemical Reactions and Properties
Propiverine hydrochloride undergoes various metabolic reactions in the body, leading to several metabolites. Its metabolism has been extensively studied, demonstrating the drug's transformation into multiple metabolites, including propiverine N-oxide, which is a significant metabolite identified in pharmacokinetic studies (Komoto et al., 2004). These metabolic pathways are crucial for understanding the drug's efficacy and safety profile.
Physical Properties Analysis
The physical properties of propiverine hydrochloride, such as solubility and stability, are essential for its formulation and efficacy. A study on the determination of propiverine hydrochloride in human plasma by high-performance liquid chromatography-tandem mass spectrometry highlights its analytical characteristics, providing insight into its physical properties (Huang et al., 2011).
Chemical Properties Analysis
Understanding propiverine hydrochloride's chemical properties, including its reactivity and interaction with biological molecules, is essential for its pharmacological profile. The drug interacts with various receptors and enzymes, influencing bladder muscle tone and activity. For instance, propiverine has been shown to inhibit the activity of actomyosin ATPase, indicating its role in relaxing the smooth muscle of the urinary bladder (Matsushima et al., 1997).
Aplicaciones Científicas De Investigación
Treatment of Overactive Bladder (OAB) in Adults and Children
- Summary of Application : Propiverine Hydrochloride is used in the treatment of symptoms associated with Overactive Bladder (OAB) in both adults and children . It works by blocking muscarinic receptors in the detrusor muscle and inhibiting cellular calcium influx, thereby diminishing muscle spasm .
- Methods of Application : The drug is administered orally, and its efficacy and tolerability have been demonstrated to be dose-dependent .
- Results or Outcomes : In adults with OAB resulting from idiopathic detrusor overactivity (IDO) or neurogenic detrusor overactivity (NDO), propiverine demonstrated similar efficacy to that of other antimuscarinic agents (including solifenacin, tolterodine, oxybutynin, and imidafenacin) . In children and adolescents with IDO/OAB or NDO, propiverine was generally more effective and better tolerated than oxybutynin .
Treatment of Lower Urinary Tract Symptoms (LUTS) in Men
- Summary of Application : Propiverine Hydrochloride is used in the treatment of Lower Urinary Tract Symptoms (LUTS) in men . It is particularly effective when administered as add-on therapy to an α1-adrenoceptor antagonist .
- Methods of Application : The drug is administered orally, often in combination with an α1-adrenoceptor antagonist .
- Results or Outcomes : Propiverine administered as add-on therapy to an α1-adrenoceptor antagonist demonstrated similar or superior efficacy to that achieved with an α1-adrenoceptor antagonist alone . Combination therapy was particularly effective in patients with urinary storage symptoms .
Safety And Hazards
Direcciones Futuras
Propiverine hydrochloride is a well-established antimuscarinic agent with a mixed mode of action in the treatment of symptoms associated with overactive bladder (OAB). It provides a valuable option for the treatment of adults and children with OAB associated with idiopathic or neurogenic detrusor overactivity, and in men with storage lower urinary tract symptoms . Future research may focus on further understanding its mechanism of action and finding more applications for this compound.
Propiedades
IUPAC Name |
(1-methylpiperidin-4-yl) 2,2-diphenyl-2-propoxyacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3.ClH/c1-3-18-26-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)27-21-14-16-24(2)17-15-21;/h4-13,21H,3,14-18H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUJMHHNLGCTIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCN(CC3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046847 | |
| Record name | Propiverine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propiverine hydrochloride | |
CAS RN |
54556-98-8 | |
| Record name | Propiverine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54556-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 54556-98-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propiverine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methylpiperidin-4-yl) 2,2-diphenyl-2-propoxyacetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPIVERINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC4GZD10H3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



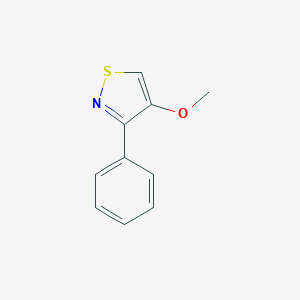
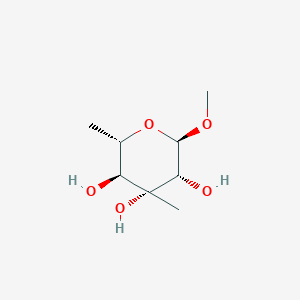
![[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol](/img/structure/B19567.png)
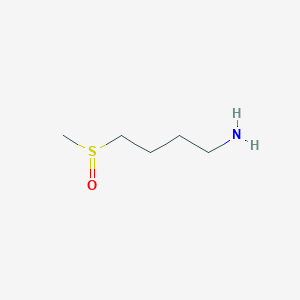
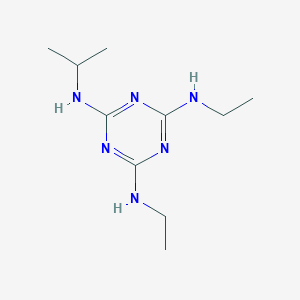
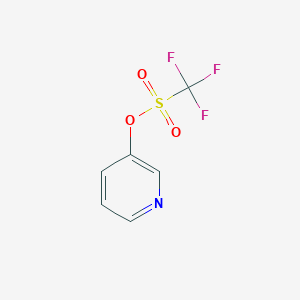
![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B19580.png)
